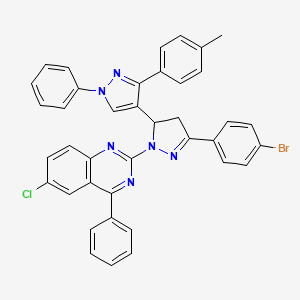
5-(4-bromophenyl)-2-(6-chloro-4-phenylquinazolin-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-2-(6-chloro-4-phenylquinazolin-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a useful research compound. Its molecular formula is C39H28BrClN6 and its molecular weight is 696.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 5-(4-bromophenyl)-2-(6-chloro-4-phenylquinazolin-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic molecule with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H24BrClN5, and it has a molecular weight of approximately 458.0 g/mol. The structure includes multiple aromatic rings and halogen substituents, which are often associated with enhanced biological activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The quinazoline and bipyrazole moieties are known to participate in enzyme inhibition and receptor binding, which can lead to anticancer and anti-inflammatory effects. Specifically, the chloro and bromo substituents may enhance binding affinity to specific targets due to their electronic properties.
Biological Activity Overview
Research indicates that compounds similar to the target molecule exhibit a range of biological activities:
- Anticancer Activity : Compounds containing quinazoline derivatives have been shown to inhibit cancer cell proliferation by disrupting microtubule dynamics or inhibiting specific kinases involved in cell cycle regulation .
- Antibacterial Properties : Some studies suggest that quinazoline derivatives can exhibit antibacterial effects by interfering with bacterial cell wall synthesis or function.
- Anti-inflammatory Effects : Certain derivatives have been reported to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes such as COX .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study on quinazolinone derivatives found significant cytotoxicity against various cancer cell lines, with some compounds exhibiting GI50 values as low as 3.8 µM against prostate cancer cells (DU145) due to their ability to disrupt tubulin polymerization .
- Another investigation into similar bipyrazole compounds revealed that they acted as effective enzyme inhibitors, showing promise in treating conditions related to inflammation and cancer .
Comparison of Biological Activities
| Compound Name | Structure Features | Anticancer Activity | Antibacterial Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| Quinazolinone Derivative | Contains quinazoline core | GI50 = 3.8 µM (DU145) | Moderate | Yes |
| Bipyrazole Analog | Bipyrazole moiety present | High inhibition rates | Low | Moderate |
| Target Compound | 5-(4-bromophenyl) & 6-chloro substitutions | To be determined | To be determined | To be determined |
Propriétés
IUPAC Name |
2-[5-(4-bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H28BrClN6/c1-25-12-14-28(15-13-25)38-33(24-46(45-38)31-10-6-3-7-11-31)36-23-35(26-16-18-29(40)19-17-26)44-47(36)39-42-34-21-20-30(41)22-32(34)37(43-39)27-8-4-2-5-9-27/h2-22,24,36H,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBHMCGGKGNVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6)C7=CC=C(C=C7)Br)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H28BrClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














